2,6-萘啶-3-胺

描述

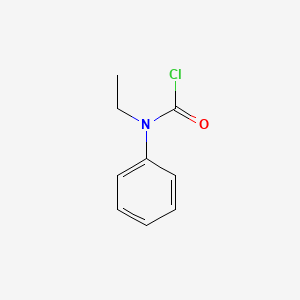

2,6-Naphthyridin-3-amine is a class of heterocyclic compounds, also referred to as “benzodiazines” or “diazanaphthalenes” . They possess a fused system of two pyridine rings and have six positional isomers depending on the nitrogen atom’s location . These compounds are found in natural products (plants and marine organisms) or can be obtained synthetically .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, a related class of compounds, has been extensively studied. The published strategies related to their synthesis involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of 2,6-Naphthyridin-3-amine consists of a fused system of two pyridine rings . The molecular formula is C8H7N3 .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines, a related class of compounds, has been studied. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Naphthyridin-3-amine include a molecular weight of 130.15 g/mol, a topological polar surface area of 25.8 Ų, and a complexity of 99.8 .科学研究应用

合成和衍生物

N-取代衍生物的多样性合成:2,6-萘啶-3-胺衍生物使用微波照射下的顺序三组分反应合成。该方法以其操作简单和安全性著称,使其适用于生物医学筛选中的小规模快速合成 (Han et al., 2010)。

在水性介质中合成:报道了一种创新的、一锅法、无催化剂的萘啶合成方法,该方法以水为溶剂,原料为甲基酮、胺和丙二腈。该方法避免了有毒溶剂和昂贵催化剂的使用 (Mukhopadhyay et al., 2011)。

研磨化学:开发了一种通过研磨化学合成的无溶剂、无催化剂的 1,6-萘啶衍生物。这种方法提供了一种更清洁、更环保的合成方法 (Hameed, 2015)。

化学结构和相互作用

- 氢键超分子结构:对 2,6-萘啶-3-胺衍生物和酸性化合物之间的氢键的研究揭示了它们在与酸性化合物结合中的作用。这些知识有助于理解这些化合物的化学相互作用和晶体结构 (Jin et al., 2010)。

医学和生物应用

- 抗疟活性:测试了 2,6-萘啶-3-胺的某些衍生物的抗疟活性。研究发现,一些化合物对对氯喹敏感和耐药的恶性疟原虫菌株表现出显着的活性 (Görlitzer et al., 2006)。

药物开发

- 功能化衍生物的合成:报道了功能化萘啶衍生物的合成,这些衍生物可能在药物开发中很有用。这些方法提供了一种创建多种化合物的方法,以便在医学研究中进行进一步的测试和开发 (Thompson et al., 2000)。

作用机制

安全和危害

未来方向

Naphthyridines have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . They are particularly used in medicine, especially in cancer and infectious diseases treatment . The future research directions could involve exploring their properties, from chemical structures and general mechanisms of action to more specialized molecular targets .

属性

IUPAC Name |

2,6-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-3-7-4-10-2-1-6(7)5-11-8/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWDXCSKXABQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=NC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702049 | |

| Record name | 2,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3423-42-5 | |

| Record name | 2,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone](/img/structure/B3051427.png)

![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)

![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)

![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)